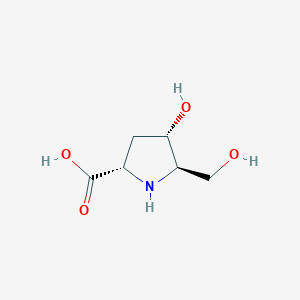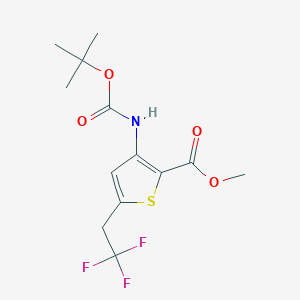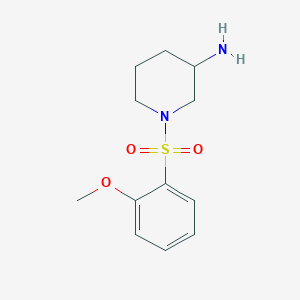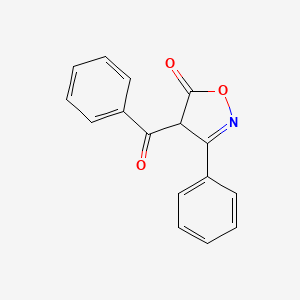![molecular formula C9H7F2NO2 B12862349 2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
2-(Difluoromethyl)-7-methoxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-7-methoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethyl group at the second position and a methoxy group at the seventh position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-7-methoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate difluoromethylating agents. One common method includes the reaction of 2-aminophenol with difluoromethyl ketones under acidic conditions to form the benzoxazole ring . Another approach involves the use of difluoromethylated intermediates, which are then cyclized with methoxy-substituted phenols .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and yield . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-7-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Reduced forms of the benzoxazole ring.
Substitution: Benzoxazole derivatives with substituted functional groups.
Scientific Research Applications
2-(Difluoromethyl)-7-methoxybenzo[d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities . For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-7-methoxybenzo[d]oxazole
- 2-(Chloromethyl)-7-methoxybenzo[d]oxazole
- 2-(Bromomethyl)-7-methoxybenzo[d]oxazole
Comparison: 2-(Difluoromethyl)-7-methoxybenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . Compared to its trifluoromethyl analog, the difluoromethyl group provides a balance between hydrophobicity and electronic effects, making it a versatile scaffold for drug design . The chloromethyl and bromomethyl analogs, while similar in structure, exhibit different reactivity and biological activities due to the presence of halogen atoms .
Properties
Molecular Formula |
C9H7F2NO2 |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-13-6-4-2-3-5-7(6)14-9(12-5)8(10)11/h2-4,8H,1H3 |
InChI Key |
HMQAEVLTCAPFJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)

![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)
![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)


![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)

